molecular formula C12H26 B14549545 4-Ethyl-2,4,5-trimethylheptane CAS No. 62198-66-7

4-Ethyl-2,4,5-trimethylheptane

Cat. No.: B14549545
CAS No.: 62198-66-7
M. Wt: 170.33 g/mol
InChI Key: HSVLOEWHJNAWLC-UHFFFAOYSA-N
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Description

4-Ethyl-2,4,5-trimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its complex structure, which includes multiple branching points.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,4,5-trimethylheptane typically involves the alkylation of a suitable heptane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts like zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The resulting mixture is then separated and purified to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,4,5-trimethylheptane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Reacts with oxygen to produce carbon dioxide and water.

    Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.

    Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures.

Common Reagents and Conditions

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.

    Combustion: Requires oxygen (O2) and an ignition source.

    Cracking: Utilizes catalysts like zeolites and conditions of high temperature (500-700°C) and pressure.

Major Products Formed

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-2,4,5-trimethylheptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its role in drug delivery systems where hydrophobic interactions are crucial.

    Industry: Utilized in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance certain properties like viscosity and combustion efficiency.

Mechanism of Action

As a hydrocarbon, 4-Ethyl-2,4,5-trimethylheptane primarily interacts through hydrophobic interactions. Its mechanism of action in biological systems involves integrating into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as oxidation and halogenation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethylheptane
  • 2,2,4-Trimethylheptane
  • 2,3,5-Trimethylheptane

Uniqueness

4-Ethyl-2,4,5-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity profiles due to the position and number of methyl and ethyl groups.

Properties

CAS No.

62198-66-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,4,5-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(5)12(6,8-2)9-10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

HSVLOEWHJNAWLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CC)CC(C)C

Origin of Product

United States

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